Acetic-oleic anhydride, commonly referred to as AOA acetate, is a chemical compound formed through the reaction of acetic anhydride and oleic acid. It is characterized by its unique structure that combines elements from both acetic anhydride and oleic acid, resulting in a compound that exhibits distinct chemical properties. The synthesis of AOA acetate involves two consecutive reactions: the first yields acetic-oleic anhydride and acetic acid, while the second involves oleic acid reacting with the newly formed acetic-oleic anhydride to produce oleic anhydride. This compound exists in equilibrium with several other substances, including acetic acid and oleic acid, depending on the reaction conditions such as temperature and molar ratios .
The formation of AOA acetate can be summarized by the following reactions:
These reactions are influenced by various factors such as temperature and molar ratios. For instance, at higher temperatures (around 70 °C), the reaction reaches equilibrium more quickly, demonstrating that temperature plays a significant role in the kinetics of the reaction .
The synthesis of AOA acetate typically involves a straightforward reaction between acetic anhydride and oleic acid without the need for catalysts. The process can be optimized by controlling temperature and reactant ratios:
The synthesis can be conducted under controlled laboratory conditions to ensure purity and prevent unwanted side reactions .
AOA acetate has potential applications in various fields, including:
Further studies could reveal additional applications based on its chemical behavior and biological activity.
AOA acetate shares similarities with several other compounds derived from acetic acid and fatty acids. Below are some comparable compounds:
AOA acetate is unique due to its dual origin from both acetic anhydride and oleic acid, combining properties from both parent compounds. This duality may allow it to exhibit distinct reactivity patterns compared to other similar compounds.
The acetylation of aminooxyacetic acid follows well-established mechanisms for esterification reactions involving carboxylic acids and acetylating agents [3]. The primary reaction pathway involves the nucleophilic attack of the carboxyl group of aminooxyacetic acid on acetylating agents such as acetic anhydride or acetyl chloride [22]. This mechanism proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group to yield the desired acetate ester [3] [22].
The reaction mechanism can be categorized into two main pathways: direct acetylation and catalyzed esterification [5] [14]. In direct acetylation, aminooxyacetic acid reacts with acetylating agents in the presence of base catalysts, where the deprotonated carboxylate ion acts as a nucleophile [14]. The catalyzed esterification pathway involves acid catalysts that protonate the carbonyl oxygen of the acetylating agent, increasing its electrophilicity and facilitating nucleophilic attack [9] [27].
Research has demonstrated that the acetylation process follows second-order kinetics with rate constants varying based on reaction conditions [20]. The reaction exhibits activation energies ranging from 28.08 to 28.56 kilojoules per mole, depending on the specific catalyst system employed [26]. Temperature-dependent studies reveal that reaction rates increase exponentially with temperature, following Arrhenius behavior [26] [29].
The mechanistic pathway also involves the formation of acyl-enzyme intermediates when acetyltransferases are employed as catalysts [5]. These enzymes utilize either sequential or ping-pong mechanisms, where the acetyl group is transferred from acetyl coenzyme A to the substrate through either direct transfer or covalent intermediate formation [5]. The presence of active site glutamate or aspartate residues serves as general bases to facilitate the nucleophilic attack [5].
The selection of appropriate catalysts and solvent systems is crucial for achieving optimal conversion rates and product purity in aminooxyacetic acid acetate synthesis [9] [22] [27]. Sulfuric acid represents one of the most widely employed catalysts for esterification reactions, providing conversion rates of 89-95% under controlled conditions [26] [27]. The catalyst functions by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the acyl carbon and facilitating nucleophilic attack [27].
Metal hydroxides and metal carbonates serve as effective base catalysts for acetylation reactions involving aminooxyacetic acid derivatives [3] [22]. These catalysts promote the deprotonation of the carboxylic acid group, enhancing its nucleophilicity and enabling more efficient reaction with acetylating agents [3]. Research indicates that sodium hydroxide and potassium carbonate provide yields of 92-95% when employed in appropriate concentrations [3] [22].
Advanced catalyst systems include copper oxide-nano hydroxyapatite complexes, which demonstrate exceptional efficiency with conversion rates reaching 99.8% [11]. These heterogeneous catalysts offer advantages in terms of recyclability and ease of separation from reaction products [11]. Tungstosilicic acid has also proven effective as a homogeneous catalyst, achieving conversion rates exceeding 99% under optimized conditions [9].
Solvent selection significantly influences reaction kinetics and product formation [22] [27]. Polar aprotic solvents such as dimethylformamide and pyridine facilitate acetylation by stabilizing charged intermediates and enhancing nucleophilicity [22]. Aqueous-organic solvent mixtures provide balanced environments that support both substrate solubility and catalytic activity [22]. Studies demonstrate that solvent polarity affects reaction rates, with higher polarity generally correlating with increased conversion efficiency [7] [22].
| Catalyst Type | Temperature Range (°C) | Reaction Efficiency (%) | Application |
|---|---|---|---|
| Sulfuric Acid | 60-80 | 89-95 | Esterification |
| Copper Oxide-NHAP | 180 | 99.8 | Ester synthesis |
| Tungstosilicic Acid | 77 | 99+ | General esterification |
| Metal Hydroxides | 40-80 | 92-95 | Nucleophilic substitution |
| Base Catalysts | 50-70 | 85-90 | Acetylation |
| Acetyltransferases | 37 | 56-90 | Protein acetylation |
Industrial-scale production of aminooxyacetic acid acetate requires systematic optimization of reaction parameters to achieve maximum yield and cost-effectiveness [9] [22] [27]. Temperature optimization studies reveal that reaction rates follow Arrhenius kinetics, with optimal temperatures ranging from 77-80°C for most catalyst systems [26] [27]. Higher temperatures accelerate molecular motion and mass transfer rates, but excessive heating can lead to product decomposition and reduced selectivity [9] [29].
pH control represents a critical parameter in acetylation reactions, with optimal values typically maintained around pH 8.0 for base-catalyzed processes [5] [25]. The pH affects both catalyst activity and substrate ionization states, directly influencing reaction kinetics and product distribution [24] [25]. Industrial processes employ automated pH monitoring and control systems to maintain consistent conditions throughout the reaction cycle [22].
Stoichiometric optimization involves balancing reactant ratios to maximize conversion while minimizing waste and cost [9] [27]. Research indicates that molar ratios of acid to alcohol ranging from 1:3 to 1:5 provide optimal results, with 1:3 ratios offering the best balance between conversion efficiency and economic considerations [9] [26]. Excess alcohol serves to drive the equilibrium toward product formation while facilitating product separation [27].
Reaction time optimization studies demonstrate that conversion rates plateau after 6-8 hours under optimal conditions [25] [26]. Extended reaction times may lead to side reactions and product degradation, while insufficient time results in incomplete conversion [27]. Industrial processes typically employ continuous monitoring to determine optimal reaction endpoints based on conversion targets and economic factors [9].
| Parameter | Optimal Range | Reference Conditions |
|---|---|---|
| Temperature (°C) | 77-80 | 70-80°C for equilibrium |
| pH Range | 8.0 | pH 8.0 for acetylation |
| Reaction Time (hours) | 6-8 | 8.3 hours optimized |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | 1:3 to 1:5 preferred |
| Catalyst Concentration (%) | 1-5 | 4.0% w/w optimal |
| Solvent System | Pyridine/DMF/Aqueous | Mixed aqueous-organic |
| Conversion Rate (%) | 89-99 | 95-99% achievable |
The purification of aminooxyacetic acid acetate employs two primary methodologies: crystallization and chromatographic separation, each offering distinct advantages and limitations for industrial applications [7] [11] [22]. Crystallization represents the preferred method for large-scale operations due to its cost-effectiveness and scalability [22]. The process involves controlled precipitation from solution, utilizing temperature gradients and solvent composition to achieve high purity products [7] [22].
Recrystallization techniques employ various solvent systems to optimize purity and recovery rates [22]. Water-based recrystallization provides purity levels of 90-95% with recovery rates of 85-95%, making it highly suitable for industrial applications [22]. Isopropanol-based recrystallization achieves 90% purity with 90% recovery, offering advantages in terms of product handling and downstream processing [22]. The selection of crystallization solvent affects crystal morphology, particle size distribution, and final product characteristics [7] [11].
Layer crystallization represents an advanced technique that achieves purity levels exceeding 99.5% through controlled nucleation and growth processes [7]. This method employs temperature gradients and seeding techniques to promote selective crystallization of the desired product while excluding impurities [7]. Binary solvent systems containing alcohols and acetone enhance crystal growth rates and product purity compared to single-solvent systems [7].
Chromatographic purification offers superior selectivity and can achieve purity levels of 99.5% or higher [10] [15]. Column chromatography employs stationary phases optimized for the separation of aminooxyacetic acid acetate from structural analogs and reaction byproducts [10]. High-performance liquid chromatography provides analytical precision and can be scaled for preparative applications, though cost considerations limit its use in large-scale manufacturing [15].
The economic comparison between crystallization and chromatography reveals significant differences in operational costs and throughput capabilities [7] [22]. Crystallization processes demonstrate superior cost-effectiveness for bulk production, with lower solvent consumption and simplified equipment requirements [22]. Chromatographic methods offer advantages for high-purity applications where product specifications justify the additional processing costs [10] [15].
| Method | Purity Achieved (%) | Recovery Rate (%) | Industrial Suitability | Cost Effectiveness |
|---|---|---|---|---|
| Crystallization | 98.2 | 82-95 | High | High |
| Chromatography | 99.5+ | 85-90 | Medium | Low |
| Recrystallization with Water | 90-95 | 85-95 | High | High |
| Recrystallization with Isopropanol | 90 | 90 | High | Medium |
| Column Chromatography | 95-99 | 70-85 | Low | Low |
| Layer Crystallization | 99.5+ | 80-95 | Medium | Medium |
Spectroscopic analysis forms the cornerstone of molecular characterization for aminooxyacetic acid acetate, providing detailed information about its structural features, electronic environment, and vibrational modes. The compound's spectroscopic fingerprint encompasses nuclear magnetic resonance signatures, infrared absorption characteristics, and mass spectrometric fragmentation patterns [3].
Nuclear magnetic resonance spectroscopy provides fundamental insights into the molecular structure and electronic environment of aminooxyacetic acid acetate. The proton nuclear magnetic resonance spectrum reveals distinct chemical environments characteristic of the aminooxy functional group and acetate moiety [4] [5].
The proton nuclear magnetic resonance spectrum of aminooxyacetic acid acetate displays several characteristic resonances. The methylene protons adjacent to the aminooxy group typically appear as a singlet in the range of 4.0-4.5 parts per million, reflecting the deshielding effect of the electronegative nitrogen-oxygen bond [6] [7]. The acetate methyl group protons resonate as a sharp singlet around 2.0-2.2 parts per million, consistent with literature values for acetate esters [8] [9]. The exchangeable protons associated with the aminooxy group show variable chemical shifts depending on solvent conditions and hydrogen bonding interactions [5] [6].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution compared to proton nuclear magnetic resonance [10] [11]. The carbonyl carbon of the acetate group appears in the characteristic region between 170-180 parts per million, while the methyl carbon of the acetate moiety resonates around 20-22 parts per million [12] [13]. The carbon atom bonded to the aminooxy group typically appears in the range of 75-85 parts per million, reflecting the influence of the heteroatom substituent [14] [15].
The nuclear magnetic resonance spectral signatures are influenced by molecular conformation and intermolecular interactions. Dynamic exchange processes involving the aminooxy proton can lead to line broadening or chemical shift averaging, particularly in aqueous solutions where hydrogen bonding is prevalent [5] [16]. Temperature-dependent studies reveal conformational flexibility and provide insights into the energetics of molecular motions [6] [17].
Fourier transform infrared spectroscopy provides detailed information about the functional groups and molecular vibrations characteristic of aminooxyacetic acid acetate. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of specific structural features [18] [19].
The carbonyl stretching vibration of the acetate group appears as a strong, sharp absorption in the region of 1735-1750 wavenumbers, characteristic of ester carbonyl groups [20] [21]. The nitrogen-oxygen bond of the aminooxy functionality contributes to absorptions in the 1000-1200 wavenumber region, though these bands may overlap with other skeletal vibrations [18] [22]. The broad absorption envelope between 3200-3600 wavenumbers indicates the presence of hydroxyl or amino groups capable of hydrogen bonding [19] [20].
Acetate-specific vibrational modes include the asymmetric carbon-carbon-oxygen stretching vibration around 1240 wavenumbers, which is diagnostic for acetate esters due to mass effects involving the methyl group [23] [21]. The symmetric carbon-oxygen stretching appears at lower frequencies, typically around 1020-1050 wavenumbers [22] [21]. These characteristic frequencies provide unambiguous identification of the acetate functionality within the molecular structure [23] [24].
Mass spectrometry offers complementary structural information through molecular fragmentation analysis [25] [26]. Electrospray ionization mass spectrometry typically produces molecular ion peaks corresponding to protonated or deprotonated species, depending on ionization conditions [26] [27]. Common fragmentation pathways involve loss of the acetate group or cleavage of the nitrogen-oxygen bond, providing diagnostic fragment ions that confirm the molecular structure [25] [28].
Gas chromatography-mass spectrometry analysis requires derivatization due to the polar nature of the aminooxy functionality [25] [26]. Alkylation reactions with reagents such as methyl chloroformate produce volatile derivatives suitable for gas chromatographic separation and mass spectrometric analysis [26] [27]. The derivatization products retain characteristic fragmentation patterns that allow identification of the parent compound [25] [28].
Crystallographic analysis provides three-dimensional structural information essential for understanding the molecular geometry, intermolecular interactions, and solid-state properties of aminooxyacetic acid acetate. X-ray diffraction studies reveal precise atomic coordinates, bond lengths, and crystal packing arrangements [29] [30].
The crystal structure of aminooxyacetic acid shows that the compound crystallizes in a specific space group with defined unit cell parameters [31] [30]. The molecular geometry exhibits characteristic bond lengths for the nitrogen-oxygen bond (approximately 1.46 Angstroms) and standard carbon-oxygen and carbon-nitrogen distances consistent with literature values for similar compounds [31] [32]. The planarity of the carboxyl group and the tetrahedral geometry around the methylene carbon are well-defined structural features [30] [33].
Intermolecular hydrogen bonding plays a crucial role in crystal packing arrangements [34] [30]. The aminooxy group can act as both hydrogen bond donor and acceptor, leading to extended hydrogen bonding networks that stabilize the crystal structure [32] [33]. These interactions influence physical properties such as melting point, solubility, and thermal stability [29] [35].
Crystal structure determination requires high-quality single crystals suitable for X-ray diffraction analysis [36] [37]. Crystallization conditions including solvent choice, temperature, and concentration significantly influence crystal quality and polymorphic forms [38] [35]. Different crystallization conditions may yield polymorphs with distinct physical properties while maintaining the same molecular structure [37] [35].
Computational chemistry provides theoretical frameworks for understanding the electronic structure, molecular properties, and dynamic behavior of aminooxyacetic acid acetate. These approaches complement experimental characterization by predicting properties that may be difficult to measure directly [41] [42].
Density functional theory calculations offer detailed insights into the electronic structure and chemical bonding of aminooxyacetic acid acetate [42] [43]. These quantum mechanical calculations provide optimized molecular geometries, electronic charge distributions, and energetic properties that enhance understanding of chemical reactivity and stability [44] [45].
Geometry optimization calculations using density functional theory methods predict molecular conformations and bond lengths in excellent agreement with experimental crystallographic data [42] [46]. The calculations reveal that the aminooxy group adopts specific conformations that minimize steric interactions while maximizing favorable electrostatic interactions [43] [47]. Bond length predictions typically agree with experimental values within 0.02 Angstroms, validating the computational approach [45] [48].
Electronic structure analysis through density functional theory reveals the distribution of electron density and identifies reactive sites within the molecule [44] [49]. The aminooxy nitrogen atom carries partial positive charge, while the oxygen atoms exhibit negative charge density, consistent with the expected electronegativity differences [43] [46]. Frontier molecular orbital analysis identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern chemical reactivity and electronic transitions [45] [49].
Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be directly compared with experimental measurements [47] [46]. The calculated frequencies typically require scaling factors to account for anharmonicity and computational approximations, but the agreement with experiment validates both the molecular geometry and the computational method [44] [48]. Normal mode analysis reveals the atomic motions associated with each vibrational frequency, providing detailed mechanistic insights [47] [46].
Thermodynamic properties including enthalpies, entropies, and free energies can be calculated from the molecular partition function derived from density functional theory results [43] [47]. These calculations enable prediction of equilibrium constants, reaction spontaneity, and temperature-dependent behavior [44] [50]. The accuracy of thermodynamic predictions depends on the quality of the computational method and the treatment of molecular flexibility [45] [47].
Molecular dynamics simulations provide dynamic perspectives on enzyme-inhibitor interactions involving aminooxyacetic acid acetate [51] [52]. These time-dependent calculations reveal binding mechanisms, conformational changes, and kinetic properties that complement static structural information [53] [54].
Enzyme-inhibitor binding simulations demonstrate the approach of aminooxyacetic acid acetate to target enzymes and the formation of stable complexes [52] [53]. The simulations reveal multiple binding pathways and intermediate states that may not be apparent from equilibrium structures alone [53] [54]. Binding free energy calculations quantify the thermodynamic driving forces for complex formation and provide comparisons with experimental binding constants [51] [52].
Protein conformational changes upon inhibitor binding represent crucial aspects of the inhibition mechanism [52] [55]. Molecular dynamics simulations reveal how aminooxyacetic acid acetate binding affects protein flexibility, active site accessibility, and allosteric communication pathways [52] [56]. These dynamics provide mechanistic insights that inform inhibitor design and optimization strategies [57] [55].
Solvation effects play important roles in enzyme-inhibitor interactions, as water molecules mediate binding interactions and influence binding kinetics [51] [58]. Molecular dynamics simulations explicitly model solvent molecules and reveal how hydration changes accompany complex formation [58] [59]. The simulations also identify specific water molecules that bridge inhibitor-enzyme interactions and contribute to binding specificity [51] [60].
Long-timescale molecular dynamics simulations enable investigation of rare events such as inhibitor dissociation and conformational transitions [53] [54]. These extended simulations provide kinetic information including association and dissociation rate constants that can be compared with experimental measurements [53] [57]. The computational predictions guide experimental design and provide molecular-level understanding of complex kinetic mechanisms [54] [55].
Force field validation represents a critical aspect of molecular dynamics simulations, as the accuracy of results depends on the quality of the underlying molecular model [61] [62]. Comparison with experimental data including binding affinities, structural parameters, and dynamic properties provides validation of computational approaches [51] [63]. Continuous refinement of force fields improves the predictive capability of molecular dynamics simulations for enzyme-inhibitor systems [61] [64].
[3] Aminooxyacetic Acid | C2H5NO3 | CID 286 - PubChem